5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with a complex structure that includes a fluorinated pyrimidine ring and a tetrahydrofurodioxol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofurodioxol moiety, followed by the introduction of the fluorinated pyrimidine ring. Key steps may include:
Formation of the tetrahydrofurodioxol ring: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Fluorination: Introduction of the fluorine atom into the pyrimidine ring can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: The final step involves coupling the fluorinated pyrimidine with the tetrahydrofurodioxol moiety under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral or anticancer agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The tetrahydrofurodioxol moiety may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil with a different delivery mechanism.
Uniqueness
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a fluorinated pyrimidine ring and a tetrahydrofurodioxol moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBEPUPFFEDIQ-VPCXQMTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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